molecular formula C18H21N3O2 B230169 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide

Cat. No. B230169
M. Wt: 311.4 g/mol
InChI Key: PFVRSUIRLIOBGD-XDHOZWIPSA-N
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Description

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide, also known as DMAMCL, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. DMAMCL is a hydrazone derivative that is synthesized through a simple and efficient method, making it an attractive candidate for further research.

Scientific Research Applications

Nonlinear Optical Properties

Research indicates that N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide demonstrates potential in nonlinear optical applications. A study by Naseema et al. (2010) on various hydrazones, including this compound, found significant nonlinear optical properties, suggesting its use in optical devices like limiters and switches (Naseema et al., 2010).

Corrosion Inhibition

This compound has been investigated for its efficiency as a corrosion inhibitor. Ichchou et al. (2019) studied its effectiveness in protecting carbon steel in acidic environments, revealing its potential as a corrosion inhibitor in industrial applications (Ichchou et al., 2019).

Antimicrobial and Antifungal Activities

Various studies have explored the antimicrobial and antifungal capabilities of this compound. Fuloria et al. (2009) synthesized compounds including N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide and evaluated their antibacterial and antifungal activities, indicating potential use in medical and agricultural applications (Fuloria et al., 2009).

Antileishmanial Activity

A study by Ahsan et al. (2016) on various analogues of this compound showed promising antileishmanial activity, suggesting potential therapeutic applications in treating leishmaniasis (Ahsan et al., 2016).

Anticancer Properties

Research into the anticancer properties of derivatives of this compound has been conducted. Şenkardeş et al. (2021) synthesized derivatives and evaluated their effects on various cancer cell lines, indicating the compound's potential in cancer treatment (Şenkardeş et al., 2021).

Crystal Structure and Molecular Docking

Studies have also focused on the crystal structure and molecular docking properties of related compounds. The work of Al-Hourani et al. (2016) and Yang (2007) on structurally similar compounds provides insights into their potential for various applications based on their molecular structures (Al-Hourani et al., 2016), (Yang, 2007).

properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H21N3O2/c1-14-5-4-6-17(11-14)23-13-18(22)20-19-12-15-7-9-16(10-8-15)21(2)3/h4-12H,13H2,1-3H3,(H,20,22)/b19-12+

InChI Key

PFVRSUIRLIOBGD-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C

SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C

solubility

1.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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